

5-Chloro-2-(chloromethyl)-1,3-benzoxazole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Cat. No.: B1362663

[Get Quote](#)

An In-Depth Technical Guide to **5-Chloro-2-(chloromethyl)-1,3-benzoxazole** for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Chloro-2-(chloromethyl)-1,3-benzoxazole**, a pivotal heterocyclic intermediate for professionals in chemical research and drug development. We will delve into its core chemical properties, synthesis, reactivity, and applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of the Benzoxazole Scaffold

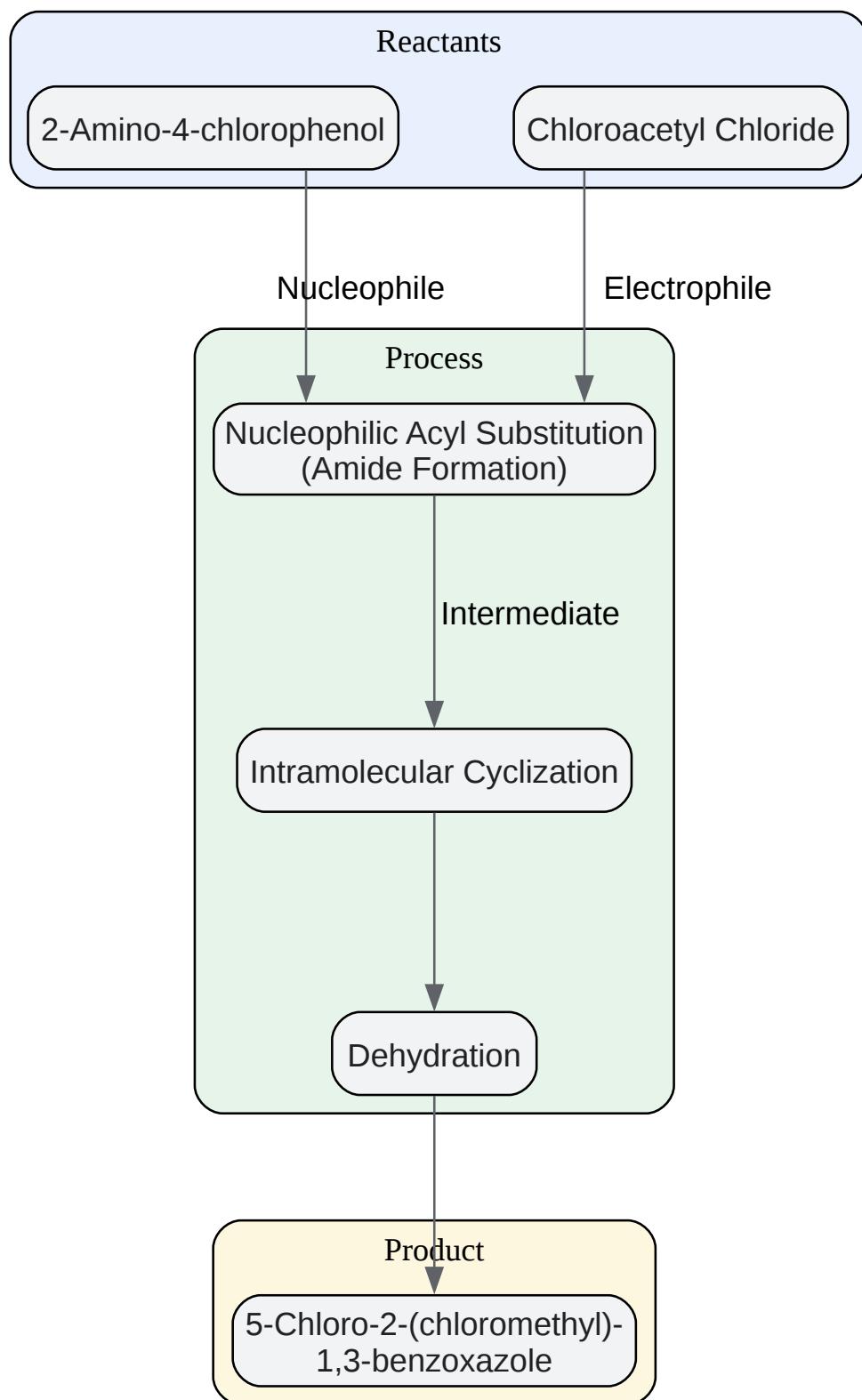
Benzoxazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities and extensive applications in medicinal chemistry.^{[1][2]} The fused ring system of benzoxazole provides a stable, aromatic scaffold that is present in numerous pharmaceutical agents, optical brighteners, and other functional materials.^[2] **5-Chloro-2-(chloromethyl)-1,3-benzoxazole** stands out as a particularly valuable building block. Its structure features two key points of reactivity: the electrophilic chloromethyl group at the 2-position and the chloro-substituent on the benzene ring, which modulates the electronic properties of the entire molecule. This dual functionality makes it an indispensable

precursor for creating diverse molecular architectures, enabling researchers to systematically explore structure-activity relationships (SAR) in the quest for novel therapeutic agents.

Core Physicochemical Properties

The fundamental properties of **5-Chloro-2-(chloromethyl)-1,3-benzoxazole** are summarized below. These data are critical for planning synthetic routes, purification procedures, and analytical characterization.

Property	Value	Source(s)
CAS Number	63842-22-8	[3][4]
Molecular Formula	C ₈ H ₅ Cl ₂ NO	[4][5]
Molecular Weight	202.04 g/mol	[4][5]
IUPAC Name	5-chloro-2-(chloromethyl)-1,3-benzoxazole	[5]
SMILES	C1=CC2=C(C=C1Cl)N=C(O2)CCl	[5]
InChIKey	SMGVJNOYBXYDFB-UHFFFAOYSA-N	[5]
Storage	Inert atmosphere, 2-8°C	[4]


Synthesis and Chemical Reactivity

Synthetic Pathway: A Mechanistic Approach

The synthesis of 2-substituted benzoxazoles is typically achieved through the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid derivative or aldehyde. [6][7] For **5-Chloro-2-(chloromethyl)-1,3-benzoxazole**, a common and efficient method involves the reaction of 2-amino-4-chlorophenol with chloroacetyl chloride.

The causality behind this experimental choice is rooted in the fundamental principles of electrophile-nucleophile chemistry. The amino group of the 2-amino-4-chlorophenol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This is

followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the newly formed amide carbonyl, and subsequent dehydration leads to the stable aromatic benzoxazole ring.

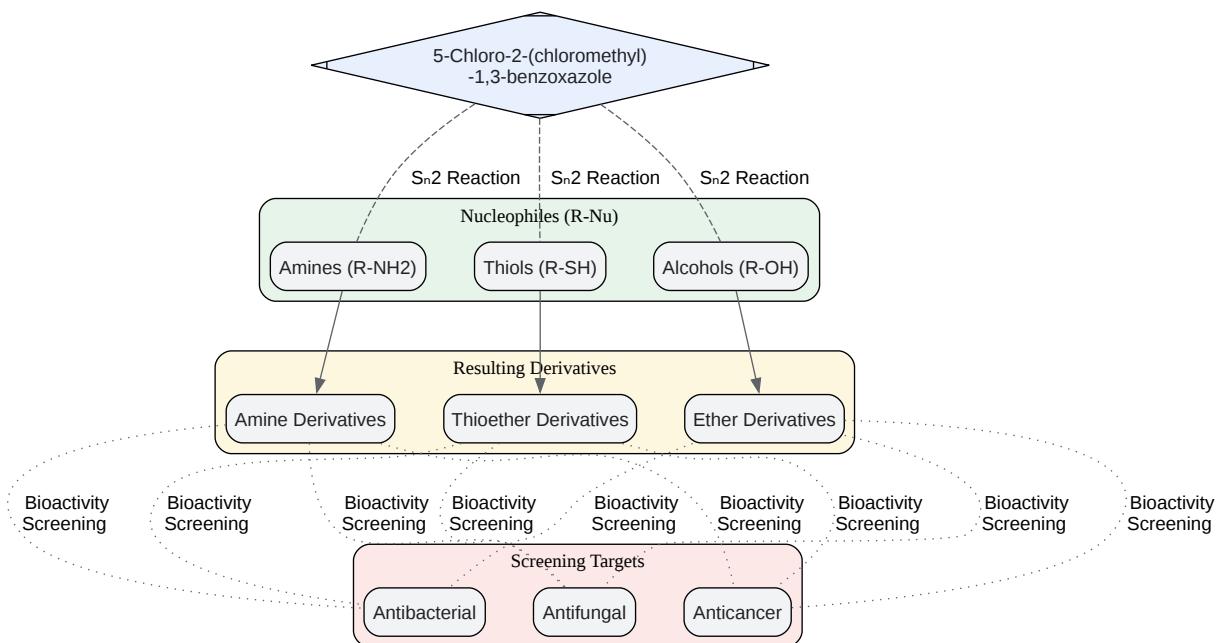
[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for **5-Chloro-2-(chloromethyl)-1,3-benzoxazole**.

Reactivity and Derivatization

The primary site of reactivity on **5-Chloro-2-(chloromethyl)-1,3-benzoxazole** is the chloromethyl group (-CH₂Cl). This group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions (S_N2). This property is the cornerstone of its utility as a synthetic intermediate. A wide array of nucleophiles, such as amines, thiols, alcohols, and carbanions, can displace the chloride ion, allowing for the facile introduction of the 5-chlorobenzoxazole moiety into a larger molecular framework. This versatility is crucial for building libraries of compounds for drug screening.

Spectroscopic Characterization


While specific spectral data for this exact compound requires direct experimental acquisition, its structure allows for reliable prediction of key spectroscopic features based on analysis of similar benzoxazole derivatives.^{[8][9][10]}

- ¹H NMR: The spectrum would show signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. A characteristic singlet for the methylene protons (-CH₂) would appear further downfield (approx. 4.5-5.0 ppm) due to the deshielding effect of the adjacent chlorine atom and the benzoxazole ring system.
- ¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the C2 carbon of the oxazole ring (highly deshielded, >160 ppm), and the chloromethyl carbon (-CH₂Cl) at approximately 40-50 ppm.
- Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 201. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion cluster, with M+2 and M+4 peaks, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
- Infrared (IR) Spectroscopy: Key absorption bands would include C=N stretching (around 1600-1650 cm⁻¹), aromatic C=C stretching, and C-O-C asymmetric stretching of the oxazole ring. A distinct C-Cl stretching band would also be present.

Applications in Drug Discovery and Medicinal Chemistry

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[11][12][13]

The strategic value of **5-Chloro-2-(chloromethyl)-1,3-benzoxazole** lies in its role as a versatile platform for generating novel drug candidates. The chloro-substituent at the 5-position can significantly influence the compound's lipophilicity and electronic character, which are critical for pharmacokinetic and pharmacodynamic profiles.[13][14] By reacting this intermediate with various nucleophiles, medicinal chemists can rapidly synthesize and test new chemical entities.

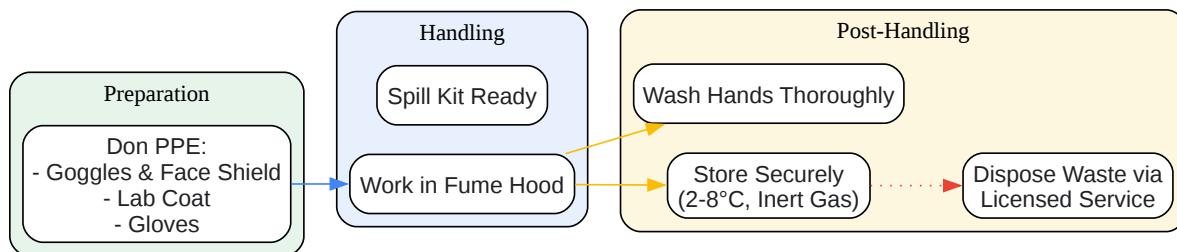
[Click to download full resolution via product page](#)

Caption: Role as a versatile building block in medicinal chemistry.

Safety, Handling, and Storage

Hazard Identification

Based on GHS classifications for this compound and structurally related chemicals, **5-Chloro-2-(chloromethyl)-1,3-benzoxazole** is considered hazardous.[\[5\]](#)


- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][15]
- Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][15]
- Serious Eye Damage/Irritation (Category 1/2): Causes serious eye damage or irritation.[5][15]
- Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][15]

Recommended Laboratory Protocol

A self-validating system of protocols is essential when handling this compound.

Step-by-Step Handling Procedure:

- Engineering Controls: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tightly fitting safety goggles and a face shield.[15]
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before and during use.
 - Body Protection: Wear a flame-retardant laboratory coat. Ensure it is fully buttoned.
- Handling: Avoid creating dust. Use appropriate tools for transfers. In case of spills, clean up immediately following established laboratory procedures for solid chemical spills.[16]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][17] Recommended storage is under an inert atmosphere at 2-8°C.[4]
- Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

[Click to download full resolution via product page](#)

Caption: Mandatory laboratory safety workflow for handling the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Benzoxazole - Wikipedia [en.wikipedia.org]
- 3. 5-氯-2-(氯甲基)-1,3-苯并噁唑 CAS号 : 63842-22-8 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 4. 63842-22-8|5-Chloro-2-(chloromethyl)benzo[d]oxazole|BLD Pharm [bldpharm.com]
- 5. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. 5-Chloro-2-methylbenzoxazole(19219-99-9) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chlorobenzoxazole(615-18-9) 1H NMR [m.chemicalbook.com]

- 11. scienceopen.com [scienceopen.com]
- 12. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Chloro-2-(chloromethyl)-1,3-benzoxazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362663#5-chloro-2-chloromethyl-1-3-benzoxazole-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

